Viphi E Viphi E
Brand Name: Vulcanchem
CAS No.:
VCID: VC3661899
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

Viphi E

CAS No.:

Cat. No.: VC3661899

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Viphi E -

Specification

Introduction

Chemical Structure and Properties

Structural Classification

Viphi E belongs to the bracelet subfamily of cyclotides, characterized by a circular ribbon-shaped backbone without the 180° twist typical of the Möbius subfamily. Bracelet cyclotides have all peptide bonds in trans configuration, distinguishing them from Möbius cyclotides which contain a cis-proline bond in loop 5 .

Molecular Features

Like other cyclotides, Viphi E possesses the characteristic cyclic cystine knot (CCK) motif, consisting of six conserved cysteine residues forming three disulfide bridges in a knotted arrangement. This unique structural feature contributes significantly to the exceptional stability of cyclotides against thermal, chemical, and enzymatic degradation .

The precise amino acid sequence of Viphi E has been determined through mass spectrometry-based techniques, representing one of several cyclotides successfully identified and characterized from Viola philippica through comprehensive mapping approaches .

Isolation and Characterization

Extraction and Purification

The isolation of Viphi E from Viola philippica typically follows established protocols for cyclotide extraction. The general methodology involves:

  • Plant material preparation (typically leaves of V. philippica)

  • Extraction with organic solvents

  • Multiple purification steps using techniques such as:

    • Strong cation exchange chromatography (SCX)

    • Reversed-phase high-performance liquid chromatography (RP-HPLC)

    • Size exclusion chromatography

Recent advances in cyclotide isolation have employed strong cation exchange chromatography to remove interfering small molecules, significantly improving detection sensitivity and reliability .

Identification and Structural Elucidation

Identification of Viphi E has been accomplished through sophisticated analytical approaches:

  • Mass spectrometry techniques, particularly:

    • MALDI-TOF MS/MS

    • Orbitrap Exploris 480 mass spectrometry (OEMS)

  • De novo peptide sequencing following reduction and enzymatic digestion

  • Database searching strategies against established cyclotide repositories such as CyBase

These approaches have enabled comprehensive mapping of cyclotides from Viola philippica, including Viphi E, providing valuable insights into their structural diversity.

Biological Activities

Cytotoxic Properties

Viphi E has demonstrated significant cytotoxic activity against multiple cancer cell lines, with varying degrees of effectiveness. Table 1 summarizes the reported cytotoxic activities of Viphi E against different cell lines.

Table 1: Cytotoxic Activity of Viphi E Against Various Cell Lines

Cell LineCell TypeIC50 (μM)Reference
MM-961Melanoma1.55-5.24
HeLaCervical cancer1.55-5.24
HFF-1Human foreskin fibroblast1.55-5.24
BGC-823Gastric cancerNo activity

Notably, Viphi E exhibits selective cytotoxicity, showing activity against melanoma (MM-961), cervical cancer (HeLa), and human foreskin fibroblast (HFF-1) cell lines, while demonstrating no significant activity against the gastric cancer cell line BGC-823 .

Comparative Analysis with Other Cyclotides

Viphi E in the Context of Other Viola philippica Cyclotides

Viphi E represents one of several cyclotides isolated from Viola philippica. A recent comprehensive mapping study identified 65 known cyclotides and 18 potentially novel cyclotides from this plant species, constituting the largest dataset of cyclotides for V. philippica to date .

Table 2: Comparison of Selected Cyclotides from Viola philippica

CyclotideSubfamilyCytotoxic Activity Range (IC50, μM)Notable Features
Viphi DBracelet1.55-5.24No activity against BGC-823
Viphi EBracelet1.55-5.24No activity against BGC-823
Viphi FBracelet1.55-5.24Similar activity profile to Viphi E
Viphi GBraceletNot specifiedDemonstrated antibiofilm capacity
Viphi IUniqueNot specified34-aa chimeric cyclotide; functions against cadmium and nematodes

Viphi E shares structural and functional similarities with other cyclotides from the same plant, particularly Viphi D and Viphi F, which exhibit comparable cytotoxicity profiles .

Structure-Activity Relationships

The biological activities of cyclotides, including Viphi E, are strongly influenced by their structural features. Key determinants of activity include:

  • Composition and sequence of amino acids in the six loops between cysteine residues

  • Distribution of hydrophobic and charged residues on the surface

  • Presence of specific residues in the bioactive patch region

Understanding these structure-activity relationships is crucial for optimizing the potential therapeutic applications of Viphi E and related cyclotides.

Current Research and Future Directions

Recent Advances

Recent research has significantly advanced our understanding of cyclotides from Viola philippica, including Viphi E:

  • Development of improved methods for cyclotide detection and identification, combining strong cation exchange chromatography with sophisticated mass spectrometry techniques

  • Comprehensive mapping of the cyclotide complement of V. philippica, revealing unprecedented diversity

  • Investigation of novel applications, such as antibacterial surface modifications

These advances provide a foundation for further exploration of Viphi E's properties and potential applications.

Future Research Directions

Several promising directions for future research on Viphi E include:

  • Detailed structure-activity relationship studies to elucidate the specific molecular determinants of its cytotoxic activity

  • Investigation of potential synergistic effects with conventional anticancer agents

  • Exploration of Viphi E as a scaffold for targeted drug delivery

  • Development of synthetic or recombinant production methods to facilitate larger-scale studies

Further research may also uncover additional biological activities and applications of this fascinating cyclotide.

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